molecular formula C22H17N5 B12044193 2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12044193
M. Wt: 351.4 g/mol
InChI Key: LZMJRXCMPPRHTB-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the cyclocondensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminopyridines with cyclohexanones under metal-free conditions, using molecular oxygen as a green oxidant . Another approach involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with biomacromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

1-anilino-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H17N5/c1-15-17(10-7-13-23)21(25-16-8-3-2-4-9-16)27-20-12-6-5-11-19(20)26-22(27)18(15)14-24/h2-6,8-9,11-12,25H,7,10H2,1H3

InChI Key

LZMJRXCMPPRHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)NC4=CC=CC=C4)C#N

Origin of Product

United States

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